molecular formula C14H16O2 B1225773 Naproxène CAS No. 26159-36-4

Naproxène

Numéro de catalogue: B1225773
Numéro CAS: 26159-36-4
Poids moléculaire: 216.27 g/mol
Clé InChI: LTRANDSQVZFZDG-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Naproxol est un anti-inflammatoire non stéroïdien (AINS) qui appartient à la classe des inhibiteurs non sélectifs de la cyclooxygénase. Son nom chimique est (2S)-2-(6-méthoxynaphtalène-2-yl)propan-1-ol. Le Naproxol est couramment utilisé pour soulager la douleur, la fièvre et l’inflammation, en particulier dans le traitement de maladies telles que l’arthrite, la polyarthrite rhumatoïde et la dysménorrhée .

Applications De Recherche Scientifique

Medical Applications

1.1 Pain Management and Inflammatory Conditions

Naproxol is primarily used to alleviate pain associated with various inflammatory conditions, including:

  • Osteoarthritis
  • Rheumatoid Arthritis
  • Gout
  • Menstrual Cramps
  • Tendinitis and Bursitis

Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Studies have shown that naproxol effectively reduces symptoms in these conditions, providing significant relief for patients .

1.2 Cardiovascular Protection

Research indicates that naproxol may offer protective benefits against acute myocardial infarction (AMI). A study involving older adults demonstrated that chronic exposure to naproxol was associated with a reduced risk of hospitalization for AMI compared to other NSAIDs. This cardioprotective effect is attributed to its stronger inhibition of COX-1 compared to COX-2, which may lead to better outcomes in patients with cardiovascular risks .

Cancer Prevention Research

2.1 Colorectal Cancer

Recent studies highlight naproxol's potential in preventing colorectal cancer, particularly in individuals with Lynch syndrome, a hereditary condition increasing cancer risk. In a clinical trial, both high and low doses of naproxol were found to impact immune responses positively, suggesting it may enhance the effectiveness of cancer preventive vaccines . The findings indicate that naproxol could serve as an adjuvant therapy in future vaccine trials aimed at preventing colorectal cancer.

Drug Delivery Systems

3.1 Nanoparticle Formulations

Innovative formulations using nanoparticles have been developed to enhance the bioavailability and efficacy of naproxol. One notable study introduced a nanostructured lipid carrier (NLC) system for sustained release of naproxol directly into the temporomandibular joint (TMJ). This formulation significantly prolonged the anti-inflammatory effects beyond one week while maintaining high encapsulation efficiency . The NLC-Naproxol system demonstrated:

  • Stable physicochemical properties over one year.
  • Sustained release profiles , reducing the need for frequent dosing.

This advancement suggests that nanoparticle-based delivery systems can improve therapeutic outcomes for chronic inflammatory conditions.

Case Studies and Clinical Trials

StudyObjectiveFindings
Vilar-Sanchez et al., 2021Assessing naproxol's role in colorectal cancer preventionNaproxol showed significant immune response modulation; potential as an adjuvant in vaccine trials for Lynch syndrome
JAMA Internal Medicine, 2002Comparing naproxol with other NSAIDs in AMI preventionChronic use linked to lower AMI hospitalization rates; stronger COX-1 inhibition noted
Nature Scientific Reports, 2019Evaluating NLC-Naproxol for TMJ pain reliefSustained release improved anti-inflammatory effects; stable formulation over one year

Mécanisme D'action

Le Naproxol exerce ses effets en inhibant l’activité des enzymes cyclooxygénases (COX-1 et COX-2), qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l’inflammation, de la douleur et de la fièvre. En réduisant leur production, le Naproxol soulage ces symptômes .

Composés similaires :

    Naproxène : Un autre AINS avec une structure et un mécanisme d’action similaires.

    Ibuprofène : Un AINS largement utilisé avec des propriétés anti-inflammatoires et analgésiques comparables.

    Kétoprofène : Un AINS avec des utilisations thérapeutiques similaires, mais des propriétés pharmacocinétiques différentes.

Unicité du Naproxol : Le Naproxol est unique en raison de sa structure chimique spécifique, qui permet des propriétés pharmacologiques distinctes. Son groupe méthoxy et sa stéréochimie contribuent à son efficacité et à son profil de sécurité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du Naproxol implique généralement la sulfonation, l’hydrolyse et l’acidification par l’acétonitrile du naphtalène . La méthode de préparation spécifique peut être sélectionnée en fonction de différentes publications scientifiques.

Méthodes de production industrielle : Dans les environnements industriels, la production de Naproxol suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la cohérence et la pureté du produit final. Le processus implique des mesures strictes de contrôle qualité pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : Le Naproxol subit diverses réactions chimiques, notamment :

    Oxydation : Le Naproxol peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

    Réduction : Les réactions de réduction peuvent convertir le Naproxol en ses dérivés alcooliques.

    Substitution : Le Naproxol peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy.

Réactifs et conditions courantes :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

    Substitution : Les conditions des réactions de substitution impliquent souvent des catalyseurs acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Naproxol, tels que les cétones, les alcools et les naphtalènes substitués .

4. Applications de la recherche scientifique

Le Naproxol a un large éventail d’applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

    Naproxen: Another NSAID with a similar structure and mechanism of action.

    Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.

Uniqueness of Naproxol: Naproxol is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .

Activité Biologique

Naproxol, a derivative of naproxen, is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of naproxol, focusing on its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.

Naproxol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their reduction leads to decreased inflammatory responses and pain relief.

  • COX Inhibition : Naproxol inhibits both COX-1 and COX-2 enzymes, leading to reduced levels of pro-inflammatory prostaglandins.
  • Nitric Oxide (NO) Release : Modified forms of naproxen, such as NOSH-naproxen, release NO and hydrogen sulfide (H2S), enhancing their anti-inflammatory effects significantly compared to naproxen alone .

Efficacy in Pain Management

Naproxol has been evaluated extensively for its effectiveness in managing pain across various clinical settings:

  • Postoperative Pain : A meta-analysis indicated that naproxen sodium significantly outperformed placebo in providing at least 50% pain relief in postoperative patients. The relative risk (RR) for pain relief was reported as 4.2 with a number needed to treat (NNT) of 2.6 .
  • Cancer Pain : A retrospective study demonstrated that switching from loxoprofen to naproxen resulted in significant reductions in numerical rating scale (NRS) scores for cancer pain management. The mean NRS score decreased from 3.50 to 1.15 after switching medications (p < 0.001) .

Comparative Studies

The potency and efficacy of naproxol have been compared with other NSAIDs and modified derivatives:

Compound IC50 Range (nM) Enhanced Potency
Naproxen2,350,000 - 2,775,000-
NOSH-Naproxen80 - 15016,000 - 34,000-fold more potent than naproxen
Sulindac699,000 - 980,000-
NOSH-Sulindac89 - 2702,500 - 9,650-fold more potent than sulindac

Case Study: Efficacy in Cancer Pain Management

In a study involving 119 cancer patients switched from loxoprofen to naproxen:

  • Results : The mean NRS score before switching was significantly higher than after the switch (3.50 vs. 1.15).
  • : Naproxen proved effective in managing mild-to-moderate cancer pain compared to loxoprofen.

Case Study: Effectiveness Against Inflammatory Conditions

In a study assessing the anti-inflammatory properties using a carrageenan-induced paw edema model:

  • Findings : Both naproxen and its modified form NOSH-naproxen significantly reduced edema compared to controls.
  • Mechanism : The enhanced release of NO and H2S contributed to superior anti-inflammatory effects .

Propriétés

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRANDSQVZFZDG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045904
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26159-36-4
Record name Naproxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26159-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPROXOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C(CO)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 0.4 g. of lithium aluminum hydride and 100 ml. of ethyl ether, there is added a mixture of 2.3 g. of d 2-(6-methoxy-2-naphthyl)propionic acid and 100 ml. of ethyl ether. The mixture is stirred at 0°C for 30 minutes, and 10 ml. of ethyl acetate is added. After 1 hour, 4 ml. of water is added to the mixture. The resulting mixture is filtered and evaporated under reduced pressure to yield l 2-(6-methoxy-2-naphthyl)-l-propanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 50 mg of 2-(6-methoxy-2-naphthyl)prop-2-en 1-ol in 25 ml ethyl acetate was charged to a Parr bottle with 80 mg of 5% by weight palladium on alumina. The mixture enated on the Parr shaker at ambient temperature and 275 kPa for 2.25 hours then the catalyst was filtered off and the filtrate was concentrated to give 2-(6-methoxy-2-naphthyl)propan-1-ol.
Name
2-(6-methoxy-2-naphthyl)prop-2-en 1-ol
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naproxol
Reactant of Route 2
Naproxol
Reactant of Route 3
Naproxol
Reactant of Route 4
Reactant of Route 4
Naproxol
Reactant of Route 5
Naproxol
Reactant of Route 6
Reactant of Route 6
Naproxol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.